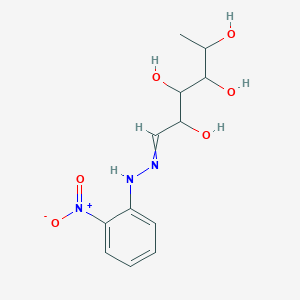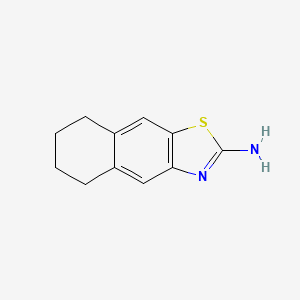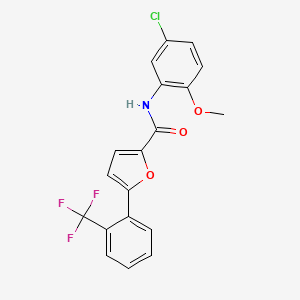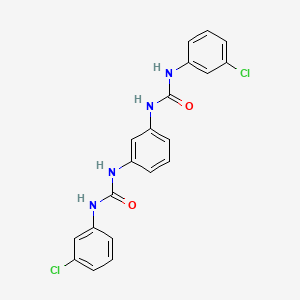
1,1'-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is part of a class of chemicals known as bis-ureas, which are characterized by the presence of two urea groups connected by a phenylene bridge. It is used primarily in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) typically involves the reaction of 1,3-phenylenediamine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The phenylene and chlorophenyl groups can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products will vary depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amines and carbon dioxide.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Applications De Recherche Scientifique
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is not fully understood. its antimicrobial activity is believed to involve the inhibition of key enzymes in microbial cells. The compound may interact with the microbial cell membrane or intracellular targets, disrupting essential biological processes and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(1,2-Phenylene)bis(3-(3-chlorophenyl)urea): Similar structure but with the phenylene bridge in a different position.
1,1’-(1,4-Phenylene)bis(3-(3-chlorophenyl)urea): Another isomer with the phenylene bridge in the para position.
Uniqueness
1,1’-(1,3-Phenylene)bis(3-(3-chlorophenyl)urea) is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in various applications, particularly in the development of new antimicrobial agents.
Propriétés
Numéro CAS |
392708-66-6 |
|---|---|
Formule moléculaire |
C20H16Cl2N4O2 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]phenyl]urea |
InChI |
InChI=1S/C20H16Cl2N4O2/c21-13-4-1-6-15(10-13)23-19(27)25-17-8-3-9-18(12-17)26-20(28)24-16-7-2-5-14(22)11-16/h1-12H,(H2,23,25,27)(H2,24,26,28) |
Clé InChI |
FSQWYOPSUVDRCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)NC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




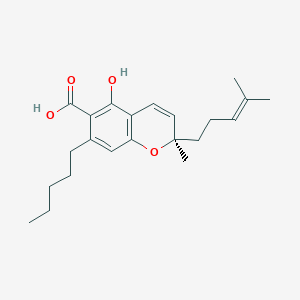
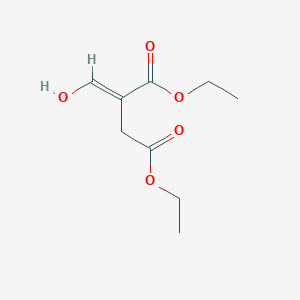
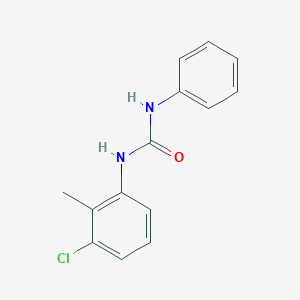
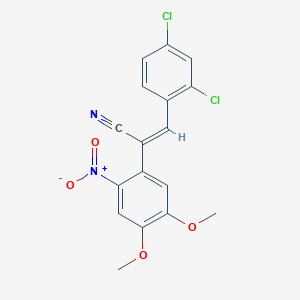
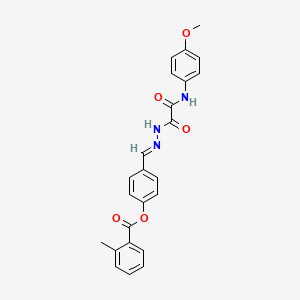


![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)
